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Abstract
INCB054828, now widely known as pemigatinib (Pemazyre®), is a potent and selective

inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1]

Developed by Incyte Corporation, this small molecule inhibitor has emerged as a significant

therapeutic agent in the landscape of precision oncology.[2] This technical guide provides a

comprehensive overview of the discovery and development history of INCB054828, detailing

its mechanism of action, preclinical evaluation, and clinical trial progression. Key experimental

protocols are outlined, and quantitative data are presented in structured tables to facilitate

understanding and further research.

Introduction: The Rationale for Targeting FGFR
The fibroblast growth factor (FGF) and FGF receptor (FGFR) signaling pathway plays a crucial

role in various cellular processes, including proliferation, differentiation, migration, and

angiogenesis.[3] Aberrant activation of this pathway, through mechanisms such as gene

amplification, activating mutations, and chromosomal translocations leading to FGFR fusions,

has been identified as a key driver in a variety of human cancers.[3][4] These genetic

alterations are particularly prevalent in intrahepatic cholangiocarcinoma (FGFR2 fusions),

urothelial carcinoma (FGFR3 mutations and fusions), and certain myeloid/lymphoid neoplasms

(FGFR1 rearrangements).[3] This strong genetic linkage provided a clear rationale for the

development of targeted FGFR inhibitors as a therapeutic strategy.
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Discovery of INCB054828
The discovery of INCB054828 (pemigatinib) stemmed from a focused drug discovery campaign

aimed at identifying a potent and selective inhibitor of FGFRs 1, 2, and 3.[1][4] The goal was to

develop a molecule with a superior selectivity profile compared to earlier, less specific kinase

inhibitors, thereby minimizing off-target toxicities.[4] Through structure-based drug design and

extensive structure-activity relationship (SAR) studies, researchers at Incyte Corporation

identified compound 38, later designated INCB054828, which demonstrated high potency

against the target FGFRs and excellent physicochemical and pharmacokinetic properties.[1]

Mechanism of Action
INCB054828 is an ATP-competitive inhibitor of the FGFR kinase domain.[3] By binding to the

ATP-binding pocket of FGFR1, FGFR2, and FGFR3, it prevents the transfer of phosphate from

ATP to tyrosine residues on the receptor and downstream signaling molecules.[3] This

blockade of FGFR autophosphorylation and activation effectively abrogates signaling through

key downstream pathways, including the RAS-MAP kinase and PI3 kinase-AKT pathways, and

in some contexts, the STAT pathway.[3] The inhibition of these pathways ultimately leads to

decreased cell proliferation and survival in tumors dependent on aberrant FGFR signaling.[3]

Signaling Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1191782?utm_src=pdf-body
https://www.benchchem.com/product/b1191782?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://techresources.dsfarm.unipd.it/wp-content/uploads/2024/08/Cell-Cycle-Analysis-by-Propidium-Iodide-Staining.pdf
https://techresources.dsfarm.unipd.it/wp-content/uploads/2024/08/Cell-Cycle-Analysis-by-Propidium-Iodide-Staining.pdf
https://www.benchchem.com/product/b1191782?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.benchchem.com/product/b1191782?utm_src=pdf-body
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1191782?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Plasma Membrane

Intracellular Space

FGF Ligand

FGFR

Binds

FRS2

Phosphorylates

STAT

Activates

GRB2PI3K

SOS

RAS

RAF

MEK

ERK

Cell Proliferation
& Survival

PIP3

Converts PIP2 to

PIP2

AKT

INCB054828
(Pemigatinib)

Inhibits

Click to download full resolution via product page

Caption: The FGF/FGFR signaling pathway and the inhibitory action of INCB054828.
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Preclinical Development
In Vitro Potency and Selectivity
INCB054828 demonstrated potent and selective inhibition of FGFR1, 2, and 3 in biochemical

assays.[3][5] The half-maximal inhibitory concentrations (IC50) were in the low nanomolar

range for these primary targets, with significantly weaker activity against FGFR4 and other

kinases, highlighting its selectivity.[3][5][6]

Table 1: In Vitro Kinase Inhibitory Potency of INCB054828

Kinase IC50 (nM)

FGFR1 0.4[3][5][6]

FGFR2 0.5[3][5][6]

FGFR3 1.0 - 1.2[3][5][6]

FGFR4 30[3][5][6]

Cellular Activity
In cellular assays, INCB054828 effectively inhibited FGFR autophosphorylation and

downstream signaling.[2] It demonstrated potent anti-proliferative activity in cancer cell lines

with known FGFR alterations, while having minimal effect on cells lacking such dependencies.

[3][5]

In Vivo Efficacy in Xenograft Models
The anti-tumor activity of orally administered INCB054828 was evaluated in various xenograft

models using human cancer cell lines with specific FGFR alterations.[3] Significant tumor

growth inhibition was observed at well-tolerated doses in models representing different cancer

types.[3][7]

Table 2: In Vivo Efficacy of INCB054828 in Xenograft Models
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Cell Line Cancer Type
FGFR
Alteration

Dosing Outcome

KATO III Gastric Cancer
FGFR2

Amplification

0.03 mg/kg once

daily

Significant tumor

growth

suppression[3][7]

RT-112
Bladder

Carcinoma

FGFR3-TACC3

Fusion
0.3 and 1 mg/kg

Significant tumor

growth

inhibition[3]

KG1 Erythroleukemia

FGFROP2-

FGFR1

Translocation

0.3 mg/kg once

daily

Significant

efficacy[3][7]

Pharmacokinetics
Preclinical pharmacokinetic studies in animal models revealed that INCB054828 has favorable

drug-like properties, including good oral bioavailability, which supported its advancement into

clinical development.[3]

Clinical Development
The clinical development of INCB054828 (pemigatinib) has been marked by a series of well-

designed clinical trials that have established its safety and efficacy in patients with FGFR-

altered malignancies.
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Caption: The clinical development pipeline for INCB054828 (pemigatinib).
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The first-in-human Phase 1 study (FIGHT-101) evaluated the safety, tolerability,

pharmacokinetics, and pharmacodynamics of pemigatinib in patients with advanced solid

tumors.[8] The study established a recommended Phase 2 dose of 13.5 mg once daily on a 2-

weeks-on/1-week-off schedule.[8] Pemigatinib demonstrated linear pharmacokinetics and a

half-life consistent with once-daily dosing. Hyperphosphatemia was identified as an on-target

pharmacodynamic effect of FGFR inhibition.

Table 3: Key Pharmacokinetic Parameters of Pemigatinib in Humans (13.5 mg QD)

Parameter Value

Tmax (median) 1-2 hours

t1/2 (geometric mean) ~15 hours

Cmax (geometric mean) 236 nM

AUC0-24 (geometric mean) 2620 h*nM

Phase 2 Studies
A series of Phase 2 trials, known as the FIGHT (Fibroblast Growth factor receptor in oncology

and Hematology Trials) program, were initiated to evaluate the efficacy of pemigatinib in

specific patient populations with FGFR alterations.

FIGHT-202: This pivotal trial enrolled patients with previously treated, locally advanced or

metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements.[9] The study

demonstrated a significant overall response rate and durable responses, leading to the

accelerated approval of pemigatinib by the U.S. Food and Drug Administration (FDA) in April

2020 for this indication.[9]

FIGHT-203: This study is evaluating the efficacy and safety of pemigatinib in patients with

myeloid/lymphoid neoplasms with FGFR1 rearrangement.[10]

Other FIGHT Trials: Additional Phase 2 studies are investigating pemigatinib in other

malignancies with FGFR alterations, including urothelial carcinoma and glioblastoma.[11][12]

Phase 3 Studies
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Confirmatory Phase 3 trials are underway to further establish the clinical benefit of pemigatinib.

For example, the FIGHT-302 study is a randomized, open-label, active-controlled trial

evaluating pemigatinib versus gemcitabine plus cisplatin chemotherapy as a first-line treatment

for patients with cholangiocarcinoma and an FGFR2 rearrangement.[13]

Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a

kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-

Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second,

the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly

synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional

to the ADP concentration.

Procedure Outline:

Prepare serial dilutions of INCB054828.

In a multi-well plate, combine the inhibitor, recombinant human FGFR enzyme, a suitable

substrate (e.g., poly(E,Y)4:1), and ATP at the Km for each enzyme.

Incubate to allow the kinase reaction to proceed.

Add ADP-Glo™ Reagent and incubate to stop the reaction and deplete ATP.

Add Kinase Detection Reagent and incubate to convert ADP to ATP and generate a

luminescent signal.

Measure luminescence using a plate reader.

Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor

concentration.

Cell Proliferation Assay
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This assay measures the effect of INCB054828 on the growth of cancer cell lines.

Principle: Cell viability is assessed using a reagent such as MTT or CellTiter-Glo®, which

measures metabolic activity or ATP content, respectively, as an indicator of the number of

viable cells.

Procedure Outline:

Seed cancer cell lines with and without FGFR alterations into 96-well plates.

After cell attachment, add serial dilutions of INCB054828.

Incubate for a defined period (e.g., 72 hours).

Add the proliferation reagent according to the manufacturer's instructions.

Measure absorbance or luminescence.

Determine the concentration of INCB054828 that inhibits cell growth by 50% (GI50).

In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of INCB054828 in an animal model.

Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of the

drug on tumor growth is monitored over time.

Procedure Outline:

Culture the desired human cancer cell line (e.g., KATO III, RT-112, KG1).

Harvest and resuspend the cells in a suitable medium, sometimes mixed with Matrigel.

Subcutaneously inject a defined number of cells (e.g., 5-10 x 106) into the flank of

immunodeficient mice (e.g., nude or SCID mice).

Allow tumors to establish to a palpable size (e.g., 100-200 mm3).

Randomize mice into control (vehicle) and treatment groups.
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Administer INCB054828 orally at specified doses and schedules.

Measure tumor volume (e.g., using calipers, with volume calculated as (length x width2)/2)

and body weight regularly.

At the end of the study, tumors may be excised for further analysis (e.g.,

pharmacodynamic marker assessment).

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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